2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride
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Overview
Description
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is an organic compound that belongs to the class of benzoic acid derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is characterized by the presence of an amino group, a pentyloxy group, and a diethylaminoethyl ester moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride typically involves multiple steps. One common method includes the esterification of 4-amino-2-pentyloxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through crystallization or other suitable techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Alkoxy-substituted derivatives.
Scientific Research Applications
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-propoxybenzoic acid 2-(diethylamino)ethyl ester
- 4-Amino-2-butoxybenzoic acid 2-(diethylamino)ethyl ester
Uniqueness
4-Amino-2-pentyloxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride is unique due to its specific pentyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
100311-09-9 |
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Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-(4-amino-2-pentoxybenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-7-8-12-22-17-14-15(19)9-10-16(17)18(21)23-13-11-20(5-2)6-3;/h9-10,14H,4-8,11-13,19H2,1-3H3;1H |
InChI Key |
LQXYIGKYIURAAX-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)N)C(=O)OCC[NH+](CC)CC.[Cl-] |
Synonyms |
2-(4-amino-2-pentoxy-benzoyl)oxyethyl-diethyl-azanium chloride |
Origin of Product |
United States |
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